Methyl (S)-2-Amino-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate
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Overview
Description
Methyl (S)-2-Amino-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate is a complex organic compound with a unique structure that includes a naphthyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-Amino-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of organoboron reagents and palladium catalysts to couple aryl or vinyl halides with boronic acids or esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-Amino-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum, and other transition metals.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (S)-2-Amino-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Materials Science: The unique structural features of this compound make it suitable for use in the development of advanced materials, such as light-emitting diodes and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of Methyl (S)-2-Amino-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
2’-O-MOE (2-O-(2-methoxyethyl)): This compound is a popular analog of 2’-OMe and is known for its high binding affinity to RNA and increased resistance to nucleases.
1,8-Naphthyridines: These compounds share a similar core structure and are known for their diverse biological activities and photochemical properties.
Uniqueness
Methyl (S)-2-Amino-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets, making it valuable for specialized applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C20H34N4O3 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
methyl 2-amino-4-[2-methoxyethyl-[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate |
InChI |
InChI=1S/C20H34N4O3/c1-26-15-14-24(13-10-18(21)20(25)27-2)12-4-3-7-17-9-8-16-6-5-11-22-19(16)23-17/h8-9,18H,3-7,10-15,21H2,1-2H3,(H,22,23) |
InChI Key |
SVQMHAHLFODOPJ-UHFFFAOYSA-N |
Canonical SMILES |
COCCN(CCCCC1=NC2=C(CCCN2)C=C1)CCC(C(=O)OC)N |
Origin of Product |
United States |
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